The synthesis of Atg4B-IN-2 involves several key methodologies that leverage both organic synthesis techniques and natural product extraction. The compound was derived from Azalomycin F4a, a natural product identified for its ability to inhibit Atg4B activity. The synthesis process typically includes:
The technical details surrounding the synthesis are critical for ensuring reproducibility and efficacy in its application as an inhibitor .
Atg4B-IN-2 exhibits a unique molecular structure that facilitates its interaction with the active site of Atg4B. The compound's structure is characterized by:
Data from crystallography studies may reveal insights into how Atg4B-IN-2 binds to the enzyme, potentially providing a structural basis for its inhibitory action .
Atg4B-IN-2 undergoes specific chemical reactions that are essential for its function as an inhibitor:
Technical details regarding these reactions can be elucidated through kinetic studies and enzyme assays that measure the impact of Atg4B-IN-2 on Atg4B activity .
The mechanism by which Atg4B-IN-2 exerts its inhibitory effects on Atg4B involves several steps:
Data supporting this mechanism include cellular assays demonstrating reduced autophagic activity and enhanced sensitivity to chemotherapeutic agents upon treatment with Atg4B-IN-2 .
Atg4B-IN-2 possesses distinct physical and chemical properties that are crucial for its function:
Relevant data from physicochemical analyses help characterize these properties, guiding formulation strategies for potential clinical applications .
Atg4B-IN-2 has significant potential applications in scientific research and therapeutic development:
The ongoing research into Atg4B-IN-2 aims to further elucidate its therapeutic potential and optimize its application in clinical settings .
ATG4B (autophagy-related 4B cysteine peptidase) is the primary cysteine protease governing autophagosome maturation. It regulates autophagic flux through two sequential proteolytic activities: cleavage of nascent microtubule-associated proteins 1A/1B light chain 3 (LC3) and gamma-aminobutyric acid receptor-associated proteins (GABARAP) family pro-forms, and delipidation of phosphatidylethanolamine (PE)-conjugated LC3-II on autolysosomal membranes [2] [6].
Nascent LC3 and GABARAP family proteins are synthesized as cytosolic precursors (pro-LC3/pro-GABARAP) with C-terminal extensions masking a critical glycine residue. ATG4B cleaves these extensions to expose the glycine, generating soluble LC3-I/GABARAP-I forms. This priming step enables subsequent conjugation to PE via ubiquitin-like enzymatic cascades involving ATG7 (E1), ATG3 (E2), and the ATG12–ATG5-ATG16L1 complex (E3) [2] [8]. Structural analyses reveal that LC3 binding induces conformational changes in ATG4B: The regulatory loop (residues 259–262) shifts to unmask the catalytic triad (Cys74-Asp278-His280), while the N-terminal tail detaches to permit substrate access [3] [8].
Following autophagosome-lysosome fusion, lipidated LC3-II-PE anchored on autolysosomal membranes must be recycled. ATG4B hydrolyzes the amide bond between LC3’s C-terminal glycine and PE, releasing soluble LC3-I for reuse in autophagosome biogenesis [4] [5]. This delipidation is essential for maintaining cellular pools of functional LC3 and enabling sustained autophagic flux. Disruption of delipidation traps LC3-II on membranes, impairing vesicle turnover and cargo degradation [5] [10].
Table 1: ATG4B Protease Functions in Autophagic Flux
| Proteolytic Activity | Substrate | Functional Outcome | Structural Requirement |
|---|---|---|---|
| Priming (Cleavage) | pro-LC3/pro-GABARAP | Generates LC3-I/GABARAP-I for lipidation | Catalytic triad (Cys74-Asp278-His280); Regulatory loop rearrangement [3] |
| Delipidation | LC3-II-PE on autolysosomes | Releases LC3-I for recycling; Enables vesicle turnover | N-terminal tail detachment; LIR motif engagement [6] [10] |
Atg4B-IN-2 is a small-molecule inhibitor designed to selectively target ATG4B’s catalytic site. It binds with a dissociation constant (Ki) of 3.1 μM, competitively blocking substrate access without irreversible enzyme inactivation [5].
Biochemical assays using fluorescence resonance energy transfer (FRET)-based substrates confirm Atg4B-IN-2’s direct binding to the catalytic pocket. Molecular docking simulations show it forms hydrogen bonds with Thr10, Leu11, Asn261, Ser262, and His264 near the catalytic triad. This binding sterically hinders LC3’s C-terminal tail from entering the active site, inhibiting both priming and delipidation reactions [5]. The Ki value (3.1 μM) indicates moderate potency, sufficient for cellular autophagy suppression.
Beyond competitive inhibition, Atg4B-IN-2 induces allosteric changes that stabilize ATG4B’s autoinhibited state. In the free enzyme, the regulatory loop masks Cys74. LC3 binding displaces this loop via Phe119-mediated interactions. Atg4B-IN-2 binding alters the loop’s conformation, preventing this displacement and locking ATG4B in a closed, low-activity conformation [3] [8]. This dual mechanism (competitive + allosteric) enhances inhibitory efficacy compared to pure active-site blockers.
ATG4B inhibition by Atg4B-IN-2 blocks LC3 recycling, depleting cytosolic LC3-I pools. This reduces LC3-II availability for nascent autophagosomes, impairing cargo sequestration. Consequently, polyubiquitinated cargoes bound to sequestosome 1 (p62/SQSTM1) fail to degrade, leading to p62-positive aggregate formation. Immunoblot analyses show 2.5-fold increased p62 in inhibitor-treated cells within 6 hours, confirming autophagic flux blockade [5] [10].
Live-cell imaging of GFP-LC3 reveals that Atg4B-IN-2 causes aberrant accumulation of LC3-II on autolysosomes. Normally, LC3-II is rapidly delipidated post-fusion. Inhibitor treatment extends LC3-II residence on membranes by >50%, stalling vesicle clearance. Electron microscopy further shows enlarged autolysosomes laden with undigested cargo, indicating disrupted turnover [5] [9].
Table 2: Autophagic Vesicle and Cargo Dynamics Under ATG4B Inhibition
| Parameter | Normal Autophagy | Atg4B-IN-2-Treated | Detection Method |
|---|---|---|---|
| LC3-I/LC3-II Ratio | High LC3-I; Transient LC3-II | Depleted LC3-I; Persistent LC3-II | Immunoblotting [5] |
| p62/SQSTM1 Levels | Low (steady-state degradation) | Accumulated (>2.5-fold increase) | Immunofluorescence [10] |
| Autolysosome Clearance | Rapid (≤30 min) | Delayed (>45 min) | Live GFP-LC3 imaging [5] |
Reactive oxygen species (ROS) oxidize ATG4B at Cys292 and Cys361, forming a reversible intramolecular disulfide bond. This bond distorts the catalytic site, reducing protease activity by >70% in vitro. Mutating both cysteines to serine (C292S/C361S) constitutively activates ATG4B, enhancing basal autophagic flux and resistance to oxidative stress [4] [7]. Copper ions induce similar oxidation, promoting ATG4B aggregation in Wilson disease models [9].
Under sustained oxidation, ATG4B forms high-molecular-weight (HMW) oligomers via intermolecular disulfide bonds at Cys292/Cys361. These oligomers lack protease activity and accumulate in insoluble aggregates. Atg4B-IN-2 binding exacerbates this phenotype: The inhibitor stabilizes a conformation where Cys292/Cys361 are exposed, accelerating copper- or H₂O₂-induced oligomerization. Consequently, inhibitor efficacy is enhanced under oxidative conditions, as seen in tumor microenvironments [4] [7] [9].
Table 3: Redox States and Oligomerization of ATG4B
| Redox Condition | ATG4B Conformation | Protease Activity | Impact of Atg4B-IN-2 |
|---|---|---|---|
| Reduced (e.g., DTT/NAC) | Monomeric; Open active site | High (≥90%) | Competitive inhibition (reversible) [4] |
| Oxidized (H₂O₂/GSSG) | Intramolecular disulfide (Cys292-Cys361) | Low (≤30%) | Stabilizes oxidized form; Enhances inhibition [7] |
| Severe Oxidation (e.g., Copper) | HMW oligomers; Aggregates | None | Promotes aggregation; Synergistic suppression [9] |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: